4-(3-acetylphenoxy)-N-(1-cyanobutyl)butanamide
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Overview
Description
4-(3-acetylphenoxy)-N-(1-cyanobutyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group substituted with an acetyl group at the para position, a butanamide backbone, and a cyanobutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-acetylphenoxy)-N-(1-cyanobutyl)butanamide can be achieved through a multi-step process involving the following key steps:
Formation of 3-acetylphenol: This can be synthesized by the Friedel-Crafts acylation of phenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Etherification: The 3-acetylphenol is then reacted with 4-bromobutanoyl chloride in the presence of a base such as potassium carbonate to form 4-(3-acetylphenoxy)butanoyl chloride.
Amidation: The 4-(3-acetylphenoxy)butanoyl chloride is then reacted with 1-cyanobutylamine in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(3-acetylphenoxy)-N-(1-cyanobutyl)butanamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: 4-(3-carboxyphenoxy)-N-(1-cyanobutyl)butanamide.
Reduction: 4-(3-acetylphenoxy)-N-(1-aminobutyl)butanamide.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic effects.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as increased thermal stability or improved mechanical strength.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(3-acetylphenoxy)-N-(1-cyanobutyl)butanamide would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-(3-acetylphenoxy)-N-(1-cyanopropyl)propanamide: Similar structure but with a shorter carbon chain.
4-(3-acetylphenoxy)-N-(1-cyanobutyl)pentanamide: Similar structure but with a longer carbon chain.
4-(3-acetylphenoxy)-N-(1-cyanobutyl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
4-(3-acetylphenoxy)-N-(1-cyanobutyl)butanamide is unique due to its specific combination of functional groups, which can impart distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(3-acetylphenoxy)-N-(1-cyanobutyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-3-6-15(12-18)19-17(21)9-5-10-22-16-8-4-7-14(11-16)13(2)20/h4,7-8,11,15H,3,5-6,9-10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXBCXPYCSGCKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CCCOC1=CC=CC(=C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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